CCT128930 (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

CCT128930 (盐酸盐) 具有广泛的科学研究应用,包括:

作用机制

CCT128930 (盐酸盐) 通过选择性抑制 AKT 来发挥作用。 该化合物与 AKT 的 ATP 结合位点结合,阻止其活化以及随后对其下游靶点的磷酸化 . 这种抑制会导致细胞周期停滞、DNA 损伤和自噬,最终导致抗肿瘤活性 . 涉及的分子靶点和途径包括 PI3K/AKT/mTOR 信号通路,该通路在细胞存活、增殖和生长中起着至关重要的作用 .

生化分析

Biochemical Properties

CCT128930 hydrochloride exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro . This is consistent with AKT inhibition . It interacts with AKT, a serine-threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

CCT128930 hydrochloride has been shown to inhibit cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27, and p53 . At higher doses, it triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .

Molecular Mechanism

The molecular mechanism of CCT128930 hydrochloride involves binding to a vanilloid-like site and stabilizing the channel in the closed state . This reveals the molecular mechanism of selective TRPM7 inhibition . It also blocks the phosphorylation of several downstream AKT biomarkers, indicating AKT inhibition in vivo .

Dosage Effects in Animal Models

It has been shown to have antitumor activity in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .

Metabolic Pathways

CCT128930 hydrochloride is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network . This pathway is key in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Transport and Distribution

Pharmacokinetic studies have established that potentially active concentrations of CCT128930 hydrochloride could be achieved in human tumor xenografts .

Subcellular Localization

It is known that the compound binds to a vanilloid-like site, which may suggest its localization within the cell .

准备方法

合成路线和反应条件

CCT128930 (盐酸盐) 是使用片段和基于结构的方法合成的。 该化合物是一种先进的吡咯并嘧啶类先导化合物,通过靶向单个氨基酸差异,对 AKT 的选择性高于 PKA . 合成涉及多个步骤,包括形成吡咯并嘧啶核心以及随后对选择性和效力进行修饰 .

工业生产方法

CCT128930 (盐酸盐) 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以保持该化合物对研究目的的有效性和安全性 .

化学反应分析

反应类型

CCT128930 (盐酸盐) 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可以修饰化合物的官能团,改变其活性。

常见试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 .

形成的主要产物

相似化合物的比较

生物活性

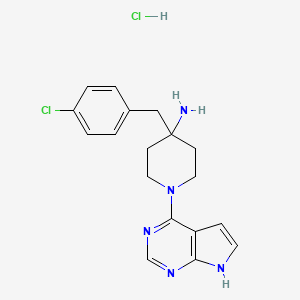

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride is a synthetic compound recognized for its potential in cancer therapy due to its role as a selective inhibitor of protein kinase B (PKB). This compound belongs to the class of organic molecules known as 4-benzylpiperidines, characterized by a piperidine ring and a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C18H21ClN5 with a molecular weight of 378.3 g/mol.

The primary mechanism of action involves the compound acting as an ATP-competitive inhibitor of PKB, effectively blocking ATP from binding to the kinase's active site. This inhibition disrupts critical signaling pathways associated with cell growth and survival, particularly within the phosphoinositide 3-kinase (PI3K)-PKB-mammalian target of rapamycin (mTOR) pathway. This pathway is crucial in various malignancies characterized by aberrant PKB activity.

Key Research Findings

- Selectivity and Potency : Research indicates that this compound exhibits significant selectivity for PKB over other kinases, such as protein kinase A (PKA). It has shown up to 150-fold selectivity for PKB in cellular assays, making it a promising candidate for targeted cancer therapies .

- Inhibition Studies : In vitro studies have demonstrated that 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride effectively inhibits key biomarkers in the PI3K-PKB-mTOR signaling pathway, leading to reduced cell proliferation in various cancer cell lines .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Xenograft Models : In vivo studies using human tumor xenografts in nude mice showed that this compound significantly inhibited tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was noted, indicating its potential for therapeutic applications .

- Structural Analysis : The structural analysis of the compound bound to PKB revealed favorable interactions due to specific amino acid residues in PKB that enhance binding affinity. These insights are crucial for understanding how structural modifications can improve efficacy and selectivity .

Safety Profile

The safety profile of 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride includes several hazard statements indicating potential risks such as irritation and toxicity upon exposure. Proper handling precautions are recommended when working with this compound .

属性

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLOSUNRPFWODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。